(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 61865-50-7
VCID: VC0118590
InChI: InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m1/s1
SMILES: CC(=O)NC1CC(C=C1)COC(=O)C
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide

CAS No.: 61865-50-7

Reference Standards

VCID: VC0118590

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide - 61865-50-7

CAS No. 61865-50-7
Product Name (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name [(1S,4R)-4-acetamidocyclopent-2-en-1-yl]methyl acetate
Standard InChI InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m1/s1
Standard InChIKey NUVGPCPCBFRPHQ-ZJUUUORDSA-N
Isomeric SMILES CC(=O)N[C@@H]1C[C@@H](C=C1)COC(=O)C
SMILES CC(=O)NC1CC(C=C1)COC(=O)C
Canonical SMILES CC(=O)NC1CC(C=C1)COC(=O)C
Synonyms cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide;
PubChem Compound 10867271
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator